BBO-10203

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H19ClO6 |

|---|---|

Poids moléculaire |

402.8 g/mol |

Nom IUPAC |

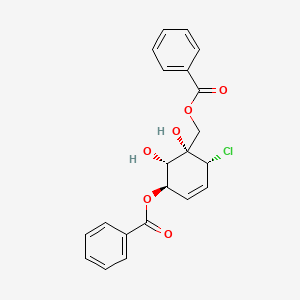

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |

InChI |

InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17-,18+,21-/m1/s1 |

Clé InChI |

OZXFMXVSIMKHPG-DCXXXQMHSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)OC[C@]2([C@@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)Cl)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BBO-10203: A First-in-Class RAS:PI3Kα Breaker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a pioneering, orally bioavailable small molecule that introduces a novel paradigm in cancer therapy by selectively disrupting the protein-protein interaction between RAS isoforms and the phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit, p110α. Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with hyperglycemia due to interference with insulin signaling, this compound acts as a "RAS:PI3Kα breaker." It covalently binds to a specific cysteine residue within the RAS-Binding Domain (RBD) of p110α, effectively blocking RAS-mediated activation of the PI3K/AKT pathway in tumor cells while preserving normal glucose metabolism. This targeted mechanism offers the potential for a wider therapeutic window and significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents, across a range of solid tumors driven by RAS and PI3Kα pathway alterations.

Core Mechanism of Action: Covalent Disruption of the RAS:PI3Kα Interaction

This compound employs a highly specific and innovative mechanism to inhibit the PI3Kα signaling pathway. Its primary mode of action is the selective and covalent modification of Cysteine 242 (Cys242) located within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1] This covalent linkage physically obstructs the binding interface for all major RAS isoforms (K-RAS, H-RAS, and N-RAS).[2]

By preventing the association of RAS with PI3Kα, this compound effectively abrogates the RAS-driven activation of PI3Kα and the subsequent phosphorylation of AKT (pAKT), a critical downstream effector in this oncogenic signaling cascade.[2][3][4][5][6] A key differentiator of this compound is that it does not inhibit the intrinsic kinase activity of PI3Kα.[2] This unique property allows for the preservation of insulin-mediated PI3Kα signaling, which is essential for normal glucose homeostasis, thereby mitigating the risk of hyperglycemia, a common and dose-limiting toxicity of traditional PI3Kα kinase inhibitors.[2][5][6]

The targeted disruption of the RAS:PI3Kα interaction by this compound represents a paradigm shift from direct enzyme inhibition to the modulation of upstream signaling events, offering a more precise and potentially safer therapeutic strategy for a wide range of cancers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Genotype | IC50 / EC50 (nM) | Reference |

| pAKT Inhibition | BT-474 | HER2amp, PIK3CA K111N | ~5 | [7] |

| KYSE-410 | HER2amp | ~5 | [7] | |

| Diverse Panel (18 breast cancer cell lines) | HER2amp or PI3Kα mutant | Mean EC50 of 3.2 | [7] | |

| RAS:PI3Kα Interaction Disruption | HEK293T cells | KRAS G12D | 6 | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |

| KYSE-410 | This compound Monotherapy | 30 mg/kg, daily oral | Significant tumor regression | [7] |

| BT-474 | This compound Monotherapy | 100 mg/kg, daily oral | 88% TGI | [7] |

| BT-474 | This compound + Trastuzumab | Undisclosed | Enhanced anti-tumor activity | [7] |

| KRAS-mutant models | This compound + BBO-8520 / BBO-11818 | Undisclosed | Deep tumor regressions | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Covalent Modification of p110α and Structural Studies (X-Ray Crystallography)

Objective: To elucidate the structural basis of the covalent interaction between this compound and the p110α subunit of PI3Kα.

Methodology:

-

Protein Expression and Purification: The RAS-Binding Domain (RBD) of human p110α (amino acids 157-299) is expressed and purified.

-

Co-crystallization: The purified p110α RBD is incubated with a molar excess of this compound to ensure covalent modification of Cys242. The resulting complex is then subjected to crystallization screening using various buffer conditions, precipitants, and temperatures.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-ligand co-crystals, often at a synchrotron source. The crystal structure is then solved and refined to visualize the covalent bond formation and the precise orientation of this compound within the RBD.

RAS:PI3Kα Interaction Assay (Meso Scale Discovery - MSD)

Objective: To quantify the ability of this compound to disrupt the interaction between RAS and PI3Kα.

Methodology:

-

Plate Coating: MSD plates are coated with an antibody specific for a tag on the PI3Kα protein.

-

Protein Incubation: Recombinant tagged PI3Kα is incubated in the coated wells, followed by incubation with tagged RAS protein (e.g., biotinylated KRAS) in the presence of varying concentrations of this compound.

-

Detection: A SULFO-TAG labeled anti-tag antibody (e.g., streptavidin for biotinylated RAS) is added.

-

Signal Quantification: The plates are read on an MSD instrument, which measures the electrochemiluminescence signal generated upon electrical stimulation. A decrease in signal intensity with increasing concentrations of this compound indicates disruption of the RAS:PI3Kα interaction. The data is used to calculate an IC50 value.

Target Engagement in Cells (Streptavidin Mass Shift Assay - SMaSh)

Objective: To measure the extent of covalent binding of this compound to p110α within a cellular context.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., KYSE-410) are treated with varying concentrations of this compound for a specified duration.

-

Lysis and Probe Incubation: Cells are lysed, and the lysates are incubated with a biotinylated probe that also covalently binds to Cys242 of p110α. This probe will only bind to the p110α that has not been occupied by this compound.

-

Streptavidin Incubation: Streptavidin is added to the lysates, which binds to the biotinylated probe, causing a significant increase in the molecular weight of the unoccupied p110α.

-

Western Blot Analysis: The lysates are analyzed by Western blot using an antibody against p110α. Two bands will be observed: a lower band representing the this compound-bound p110α and an upper, mass-shifted band representing the probe-bound (unoccupied) p110α.

-

Quantification: The relative intensities of the two bands are quantified to determine the percentage of target engagement at different concentrations of this compound.

Downstream Signaling Inhibition (pAKT Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., BT-474, KYSE-410) are seeded and treated with a range of this compound concentrations for a defined period.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473) and total AKT. This is followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pAKT to total AKT is calculated to determine the extent of signaling inhibition.

In Vivo Anti-Tumor Efficacy (Xenograft Models)

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

-

Cell Line and Animal Model: Human cancer cell lines such as BT-474 (HER2-positive breast cancer) or KYSE-410 (esophageal squamous cell carcinoma) are used.[8][9] Immunocompromised mice (e.g., nude or NOD/SCID) are utilized to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[10]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, and/or combination therapies).

-

Drug Administration: this compound is administered orally at specified doses and schedules (e.g., daily). For combination studies, other agents like trastuzumab are administered according to established protocols.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) or tumor regression is calculated for each treatment group and compared to the vehicle control to assess efficacy.

Assessment of Glucose Metabolism (Oral Glucose Tolerance Test - OGTT)

Objective: To determine the impact of this compound on glucose homeostasis.

Methodology:

-

Animal Model and Acclimation: Male C57BL/6 mice are typically used for this assay.

-

Fasting: Mice are fasted overnight (e.g., for 16 hours) with free access to water.[11][12]

-

Baseline Measurements: A baseline blood sample is collected (e.g., via tail snip) to measure fasting blood glucose and, in some protocols, insulin or C-peptide levels.[12]

-

Drug Administration: Mice are treated with a single oral dose of vehicle, this compound, or a positive control known to induce hyperglycemia (e.g., a PI3Kα kinase inhibitor).

-

Glucose Challenge: After a specified time post-drug administration, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[12]

-

Blood Sampling and Analysis: Blood glucose levels are measured from tail blood at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[11][12] Plasma may also be collected to measure insulin or C-peptide levels.

-

Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each group to assess glucose tolerance. The absence of a significant increase in the glucose AUC in the this compound treated group compared to the vehicle control demonstrates that the compound does not induce hyperglycemia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound represents a significant advancement in the field of targeted oncology therapeutics. By selectively and covalently disrupting the RAS:PI3Kα interaction, it effectively inhibits a critical oncogenic signaling pathway without the metabolic liabilities that have constrained the clinical utility of conventional PI3Kα kinase inhibitors. The robust preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the ongoing clinical development of this compound as a potentially transformative treatment for patients with a wide array of solid tumors. Its unique mechanism of action holds promise for both monotherapy and combination strategies, addressing a critical unmet need in cancer treatment.

References

- 1. drughunter.com [drughunter.com]

- 2. bbotx.com [bbotx.com]

- 3. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]

- 5. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia - BioSpace [biospace.com]

- 6. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]

- 7. BridgeBio's BBOT Begins Phase 1 Trial for this compound in Advanced Solid Tumors [synapse.patsnap.com]

- 8. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 9. altogenlabs.com [altogenlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. mmpc.org [mmpc.org]

- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

An In-depth Technical Guide to BBO-10203: A First-in-Class RAS-PI3Kα Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a pioneering, orally bioavailable, small-molecule inhibitor that represents a paradigm shift in targeting the PI3K/AKT signaling pathway, a critical axis in tumorigenesis. Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with metabolic liabilities, this compound selectively disrupts the protein-protein interaction between RAS isoforms and the RAS-binding domain (RBD) of PI3Kα. This novel mechanism of action allows for the potent and selective inhibition of RAS-mediated PI3Kα activation in tumor cells while sparing insulin-regulated glucose metabolism, thereby mitigating the risk of hyperglycemia. Preclinical data have demonstrated robust anti-tumor activity, both as a monotherapy and in combination with other targeted agents, across a range of cancer models. This compound is currently under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.

Mechanism of Action

The RAS and PI3Kα signaling pathways are two of the most frequently mutated pathways in human cancers.[1] The direct interaction between activated RAS proteins and the p110α catalytic subunit of PI3Kα is a key event in oncogenic signaling, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors such as AKT.[2]

This compound was designed to specifically interrupt this critical interaction. It acts as a covalent inhibitor, selectively binding to cysteine 242 (Cys242) within the RAS-binding domain of p110α.[3][4] This covalent modification sterically hinders the binding of all RAS isoforms (KRAS, HRAS, and NRAS) to PI3Kα, thereby preventing its activation by oncogenic RAS.[3][5] Crucially, this compound does not inhibit the intrinsic kinase activity of PI3Kα, which is essential for normal physiological processes such as insulin-mediated glucose uptake.[6][7] This selective disruption of the oncogenic signaling node while preserving normal cellular function is a key differentiator of this compound from traditional pan-PI3K or PI3Kα kinase inhibitors.[8][9]

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of the RAS-PI3Kα interaction and downstream signaling in a variety of preclinical models.

| Assay | Cell Line/System | Endpoint | Result | Reference |

| NanoBRET Protein-Protein Interaction | HEK293T cells | Disruption of PI3Kα-KRASG12D interaction | IC50 = 6 nM | [6] |

| pAKT Inhibition | BT-474 (HER2amp, PIK3CAK111N) | Inhibition of pAKT (S473) | IC50 = ~5 nM | [10] |

| pAKT Inhibition | KYSE-410 (HER2amp, KRASG12C) | Inhibition of pAKT (S473) | IC50 = ~5 nM | [10] |

| pAKT Inhibition | Panel of 18 breast cancer cell lines | Inhibition of pAKT | Mean EC50 = 3.2 nM | [2] |

| Cellular Target Engagement | BT-474 cells | Target Engagement | IC50 = 1.4 nM | [2] |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition both as a monotherapy and in combination with standard-of-care agents.

| Model | Treatment | Dose & Schedule | Key Findings | Reference |

| KYSE-410 (HER2amp/KRASG12C) Xenograft | This compound Monotherapy | 30 mg/kg, daily oral | Significant tumor regressions | [10] |

| KYSE-410 (HER2amp/KRASG12C) Xenograft | This compound Monotherapy | 1-100 mg/kg, single oral dose | Dose-dependent inhibition of pAKT (~80% at 30 mg/kg) | [10] |

| MCF7 (ER+, HER2-, PIK3CAE545K) Xenograft | This compound + Fulvestrant or Palbociclib | Not specified | Enhanced anti-tumor activity leading to tumor stasis or regression | [2] |

| HER2+ Breast Cancer Models | This compound + Trastuzumab | Not specified | Synergistic anti-tumor effects | [11] |

| KRAS-mutant Models | This compound + BBO-8520 (KRASG12C inhibitor) or BBO-11818 (panKRAS inhibitor) | Not specified | Deep tumor regressions | [8][12] |

Safety and Tolerability

A key feature of this compound is its favorable safety profile, particularly concerning metabolic effects.

| Study Type | Model | Key Findings | Reference |

| In Vitro | Differentiated adipocytes | Did not affect insulin signaling | [10] |

| In Vivo | Mouse models | Did not induce hyperglycemia or hyperinsulinemia in oral glucose tolerance tests, even at doses 3x the maximal efficacious dose | [8][10] |

Experimental Protocols

NanoBRET™ Protein-Protein Interaction Assay

This assay is used to measure the disruption of the RAS-PI3Kα interaction in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to one protein of interest) and a fluorescent acceptor (a fluorescently labeled HaloTag® fused to the other protein of interest). A BRET signal is generated only when the two proteins are in close proximity.

Protocol Outline:

-

Vector Construction: Clone the coding sequences of PI3Kα and KRAS into NanoLuc® and HaloTag® expression vectors, respectively.

-

Cell Culture and Transfection: Co-transfect HEK293T cells with the NanoLuc®-PI3Kα and HaloTag®-KRAS expression vectors.

-

Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a serial dilution of this compound.

-

Assay Reagent Addition: Add the HaloTag® NanoBRET® 618 ligand (acceptor) and NanoBRET® Nano-Glo® Substrate (donor) to the wells.

-

Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of detecting filtered luminescence.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol Outline:

-

Cell Culture: Culture the desired human cancer cell line (e.g., KYSE-410) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for further analysis (e.g., pharmacodynamic markers like pAKT).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Oral Glucose Tolerance Test (OGTT)

This test is used to assess the effect of this compound on glucose metabolism.

Protocol Outline:

-

Animal Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.

-

Baseline Glucose Measurement: Measure baseline blood glucose from a tail vein blood sample.

-

Compound Administration: Administer this compound or vehicle control orally.

-

Glucose Challenge: After a specified time, administer a bolus of glucose (e.g., 2 g/kg) orally.

-

Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Clinical Development

This compound is currently being evaluated in a Phase 1a/1b clinical trial, BREAKER-101 (NCT06625775).[8][11][13] This is a first-in-human, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[14] The trial is enrolling patients with locally advanced or metastatic HER2+ breast cancer, HR+/HER2- breast cancer, KRAS-mutant colorectal cancer, and KRAS-mutant non-small cell lung cancer.[8][13][14] Initial clinical data are anticipated in the first half of 2026.[8][13]

Conclusion

This compound is a highly promising, first-in-class RAS-PI3Kα interaction inhibitor with a unique mechanism of action that confers potent anti-tumor activity without the hyperglycemic side effects that limit the utility of conventional PI3Kα kinase inhibitors. Its ability to be combined with other targeted therapies opens up new avenues for treating a wide range of RAS- and PI3Kα-driven cancers. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the oncology treatment landscape.

References

- 1. mmpc.org [mmpc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types - BioSpace [biospace.com]

- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]

- 6. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]

- 7. docs.publicnow.com [docs.publicnow.com]

- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types [businesswire.com]

- 11. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Breaker Molecule: A Technical Whitepaper on BBO-10203's Covalent Engagement of PI3Kα

Audience: Researchers, scientists, and drug development professionals.

[Date]: November 21, 2025

Executive Summary

BBO-10203 is a first-in-class, orally bioavailable small molecule designed to selectively and covalently inhibit the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα). By targeting a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of PI3Kα, this compound acts as a "breaker," preventing RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver in many human cancers. This innovative mechanism of action distinguishes this compound from traditional PI3Kα kinase inhibitors, offering the potential for potent anti-tumor efficacy across various genetic backgrounds while notably avoiding the common on-target toxicity of hyperglycemia. This whitepaper provides an in-depth technical overview of the covalent binding of this compound to PI3Kα, summarizing key preclinical data and detailing relevant experimental methodologies.

Introduction: A Novel Approach to Targeting the RAS-PI3Kα Axis

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, often driven by mutations in the PIK3CA gene or upstream activation by receptor tyrosine kinases (RTKs) and RAS oncogenes. While PI3Kα kinase inhibitors have shown clinical utility, their efficacy is often limited by on-target side effects, most notably hyperglycemia, resulting from the inhibition of insulin signaling.

This compound represents a paradigm shift by not targeting the catalytic activity of PI3Kα but rather its interaction with RAS. This protein-protein interaction is crucial for oncogenic signaling in many tumor types. This compound was developed through a collaborative effort involving the RAS Initiative at the Frederick National Laboratory, Lawrence Livermore National Laboratory, and BridgeBio Oncology Therapeutics (BBOT). The molecule covalently attaches to Cysteine 242 in the RBD of p110α, the catalytic subunit of PI3Kα. This covalent modification sterically hinders the binding of all RAS isoforms (KRAS, HRAS, and NRAS) to PI3Kα, thereby blocking downstream signaling.

Mechanism of Action: Covalent Modification of PI3Kα

This compound's unique mechanism relies on its acrylamide warhead, which forms a covalent bond with the thiol group of Cysteine 242 within the PI3Kα RBD. This specific cysteine is unique to the α-isoform of PI3K, contributing to the molecule's selectivity. Structural studies have confirmed that the binding of this compound to this site creates a steric clash that prevents the association of RAS proteins. Importantly, this interaction does not inhibit the intrinsic kinase activity of PI3Kα, thereby preserving its function in non-RAS-dependent physiological processes such as insulin signaling.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective activity in disrupting the RAS-PI3Kα signaling axis.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line / Condition | IC50 / EC50 | Reference |

| pAKT Inhibition (EC50) | Mean of 18 human breast cancer cell lines | 3.2 nM | |

| BT-474 (HER2amp, PIK3CA K111N) | ~5 nM | ||

| KYSE-410 (HER2amp, KRAS G12C) | ~5 nM | ||

| Cellular Target Engagement (IC50) | BT-474 cells | 1.4 nM | |

| RAS:PI3Kα Interaction Inhibition (IC50) | HEK293T cells (KRAS-G12D) | 6 nM | |

| Covalent Modification Kinetics (kinact/KI) | BT-474 cells | Not explicitly stated |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Mouse Xenograft | BT-474 (Breast Cancer) | 100 mg/kg, daily oral | 88% | |

| Mouse Xenograft | KYSE-410 (Esophageal Cancer) | 30 mg/kg, daily oral | Resulted in tumor regressions |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the probable protocols for key experiments based on available information.

Western Blot for pAKT Inhibition

This assay is used to quantify the phosphorylation of AKT, a key downstream effector of PI3Kα, following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., BT-474, KYSE-410) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473 or Thr308) and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: The band intensities are quantified using densitometry software. The ratio of pAKT to total AKT is calculated and normalized to the vehicle-treated control to determine the IC50 values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RAS:PI3Kα Interaction

This biochemical assay measures the ability of this compound to disrupt the direct interaction between RAS and PI3Kα.

Protocol:

-

Reagents: Recombinant purified PI3Kα (or its RAS-binding domain) and a RAS isoform (e.g., KRAS) are required. One protein is typically tagged with a donor fluorophore (e.g., a terbium cryptate-labeled antibody against a protein tag) and the other with an acceptor fluorophore (e.g., d2-labeled antibody or streptavidin if the protein is biotinylated).

-

Assay Setup: The assay is performed in a low-volume multi-well plate (e.g., 384-well). This compound is serially diluted in an appropriate assay buffer.

-

Incubation: The tagged PI3Kα and RAS proteins are incubated with varying concentrations of this compound.

-

Signal Reading: After incubation, the TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore, and the emissions of both the donor and acceptor are measured at specific wavelengths.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Mouse Xenograft Model for In Vivo Efficacy

This in vivo model assesses the anti-tumor activity of this compound in a living organism.

Protocol:

-

Cell Line and Animal Model: A human cancer cell line, such as KYSE-410 or BT-474, is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg or 100 mg/kg). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Oral Glucose Tolerance Test (OGTT)

This test is performed to evaluate the effect of this compound on glucose metabolism.

Protocol:

-

Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are fasted overnight but have free access to water.

-

Drug Administration: this compound or vehicle is administered orally at a specified dose.

-

Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip.

-

Glucose Challenge: A concentrated glucose solution is administered via oral gavage.

-

Serial Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to assess glucose clearance.

Mandatory Visualizations

PI3K Signaling Pathway

BBO-10203: A Technical Guide to a First-in-Class RAS-PI3Kα Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a pioneering, orally bioavailable small molecule inhibitor that represents a paradigm shift in targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical driver in tumorigenesis.[1][2] Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with hyperglycemia, this compound selectively and covalently binds to a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3] This innovative mechanism of action specifically disrupts the protein-protein interaction between PI3Kα and all RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT, without affecting the kinase activity of PI3Kα itself.[3][4] Preclinical studies have demonstrated potent anti-tumor activity across a range of cancer models, both as a monotherapy and in combination with other targeted agents, without the dose-limiting toxicity of hyperglycemia.[5][6] this compound is currently under investigation in a Phase 1 clinical trial for patients with advanced solid tumors.[7][8]

Structure and Chemical Properties

This compound is a covalent small molecule inhibitor. While the detailed chemical synthesis is not publicly available, its structure has been elucidated through crystallographic studies.

| Property | Value | Reference |

| CAS Number | 2971769-60-3 | [9] |

| Molecular Target | Phosphoinositide 3-kinase α (PI3Kα) | [1] |

| Binding Site | Cysteine 242 (Cys242) in the RAS-binding domain (RBD) of p110α | [1][3] |

| Mechanism of Action | Covalent inhibitor of the RAS-PI3Kα protein-protein interaction | [4][10] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The development of this compound was a collaborative effort involving the Frederick National Laboratory for Cancer Research (FNL), BridgeBio Oncology Therapeutics (BBOT), and Lawrence Livermore National Laboratory (LLNL), leveraging computational chemistry and structure-based drug design.[7] The process involved iterative refinement of compounds to optimize potency and selectivity for the PI3Kα RBD.[11]

Mechanism of Action and Signaling Pathway

This compound functions by sterically hindering the binding of RAS proteins to the RBD of PI3Kα.[3] This disruption prevents the RAS-mediated activation of PI3Kα, a key signaling event in many cancer cells.[4] Importantly, this mechanism does not interfere with insulin-mediated PI3Kα activation, which occurs independently of RAS, thus avoiding the hyperglycemia commonly observed with PI3Kα kinase inhibitors.[3][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency

| Assay | Cell Line / System | IC50 | Reference |

| PI3Kα:KRAS Interaction Disruption | NanoBRET Assay | 3 nM | [12] |

| PI3Kα (C242S):KRAS Interaction Disruption | NanoBRET Assay | 2000 nM | [12] |

| KRAS-G12D:PI3Kα Interaction Disruption | HEK293T cells | 6 nM | [12] |

| pAKT Inhibition | BT-474 (HER2+) | < 10 nM | [12] |

| Cellular Target Engagement | BT-474 cells | 30 nM | [4] |

Table 2: In Vivo Efficacy

| Tumor Model | Treatment | Outcome | Reference |

| KYSE-410 Xenograft (Esophageal Squamous Cell Carcinoma) | 30 mg/kg this compound, daily oral | Tumor regression | [12] |

| KYSE-410 and BT-474 Xenograft models | Oral administration of this compound | 80-88% tumor growth inhibition | [1] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies for key experiments used to characterize this compound.

pAKT Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of AKT, a downstream effector of PI3Kα.

General Methodology:

-

Cancer cell lines (e.g., BT-474, KYSE-410) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified time (e.g., 4 hours).

-

Following treatment, cells are lysed to extract proteins.

-

The levels of phosphorylated AKT (pAKT) and total AKT are quantified using methods such as Western blotting, ELISA, or Homogeneous Time-Resolved Fluorescence (HTRF).

-

The ratio of pAKT to total AKT is calculated, and the data is used to determine the IC50 value of this compound.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

General Methodology:

-

A known number of single cells are seeded into culture plates.

-

Cells are treated with this compound.

-

The plates are incubated for 1-3 weeks to allow for colony formation.

-

Colonies are fixed and stained (e.g., with crystal violet).

-

The number of colonies containing at least 50 cells is counted to determine the surviving fraction compared to untreated controls.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

General Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis).

Oral Glucose Tolerance Test (OGTT)

This test is used to assess the effect of this compound on glucose metabolism.

General Methodology:

-

Mice are fasted overnight.

-

A baseline blood glucose level is measured.

-

This compound or a control vehicle is administered.

-

After a set time, a bolus of glucose is administered orally.

-

Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.

Clinical Development

This compound is currently being evaluated in a Phase 1a/1b clinical trial, BREAKER-101 (NCT06625775).[8] This is a first-in-human, open-label study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, including those with HER2-positive breast cancer, HR-positive/HER2-negative breast cancer, and KRAS-mutant colorectal or non-small cell lung cancer.[8] The trial will assess this compound as both a monotherapy and in combination with standard-of-care treatments.[8]

Conclusion

This compound is a highly selective, first-in-class covalent inhibitor of the RAS-PI3Kα interaction. Its unique mechanism of action allows for potent inhibition of a key oncogenic signaling pathway while avoiding the significant toxicity of hyperglycemia associated with traditional PI3Kα kinase inhibitors. The preclinical data are promising, and the ongoing clinical evaluation will be crucial in determining its therapeutic potential for patients with a variety of solid tumors.

References

- 1. docs.publicnow.com [docs.publicnow.com]

- 2. osti.gov [osti.gov]

- 3. bbotx.com [bbotx.com]

- 4. mmpc.org [mmpc.org]

- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. protocols.io [protocols.io]

- 10. ORCID [orcid.org]

- 11. docs.publicnow.com [docs.publicnow.com]

- 12. medchemexpress.com [medchemexpress.com]

BBO-10203: A Preclinical Technical Guide on the First-in-Class RAS:PI3Kα Interaction Breaker

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a pioneering, orally bioavailable, covalent small molecule inhibitor that represents a paradigm shift in targeting the PI3Kα signaling pathway. Unlike conventional kinase inhibitors, this compound selectively disrupts the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and the p110α catalytic subunit of PI3Kα.[1][2][3][4] This is achieved through a specific and covalent binding to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of PI3Kα.[1][3][5] This unique mechanism of action effectively blocks RAS-mediated PI3Kα activation and subsequent downstream signaling, such as phosphorylation of AKT (pAKT), leading to potent anti-tumor activity in preclinical models of various cancers, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[1][3][4][6] A critical and distinguishing feature of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα kinase inhibitors.[1][3][4][5][6] This is because insulin-mediated activation of PI3Kα, which is crucial for glucose homeostasis, is independent of RAS and therefore unaffected by this compound.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and its favorable metabolic profile.

Mechanism of Action

This compound introduces a novel therapeutic strategy by targeting the upstream regulation of the PI3Kα pathway. Instead of inhibiting the catalytic activity of PI3Kα, it acts as a "RAS:PI3Kα breaker," preventing the activation of PI3Kα by RAS proteins.[1][5][6]

Signaling Pathway

The diagram below illustrates the targeted mechanism of this compound within the RAS-PI3K-AKT signaling cascade.

Molecular Interaction

This compound covalently modifies Cysteine 242 in the RBD of the p110α subunit of PI3Kα.[1][3][5] This covalent bond sterically hinders the binding of RAS proteins, thereby preventing the conformational changes required for PI3Kα activation.[3]

In Vitro Efficacy

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.

Quantitative In Vitro Data

| Parameter | Assay | Value | Cell Lines/Conditions | Reference |

| RAS:PI3Kα Interaction Inhibition | NanoBRET | IC50 = 3 nM | --- | [2] |

| IC50 = ~5 nM | --- | [3] | ||

| PI3Kα (C242S) Mutant | IC50 = 2000 nM | --- | [2] | |

| pAKT Inhibition | Cellular Assay | IC50 = 4 nM | --- | [7] |

| Cellular Assay | IC50 = ~5 nM | BT-474, KYSE-410 | [3] | |

| Target Engagement | Customized MSD Assay | Complete at low nM | BT-474 | [4] |

| PI3Kα Kinase Activity | In vitro kinase assay | No inhibition | Recombinant PI3Kα | [7] |

Experimental Protocols

A NanoBRET™ protein-protein interaction assay was utilized to quantify the disruption of the PI3Kα and KRAS interaction by this compound. In this assay, one protein is tagged with NanoLuc® luciferase and the other with HaloTag® labeled with a fluorescent ligand. Proximity of the two proteins due to interaction results in bioluminescence resonance energy transfer (BRET). The inhibitory effect of this compound was measured by the reduction in the BRET signal.[2]

Cells were seeded and treated with a titration of this compound for 4 hours. Following treatment, the levels of phosphorylated AKT (Ser473) and total AKT were quantified using a Homogeneous Time Resolved Fluorescence (HTRF) assay. The ratio of pAKT to total AKT was calculated to determine the extent of pathway inhibition.[4]

Cells were seeded in 24-well plates and allowed to adhere overnight. The following day, compounds were added in duplicate. Media and compounds were replenished twice a week. Cell confluence was monitored over 2-3 weeks using an Incucyte S3 imaging system to assess long-term effects on cell proliferation and survival.[8]

In Vivo Efficacy

This compound has demonstrated robust anti-tumor activity as a monotherapy and in combination with standard-of-care agents in various xenograft models.

Quantitative In Vivo Data

| Model | Cancer Type | Treatment | Efficacy | Reference |

| KYSE-410 Xenograft | Esophageal Squamous Cell Carcinoma (HER2amp/KRASG12C) | 30 mg/kg, PO, daily | Significant tumor regression | [1][3] |

| 1-100 mg/kg, PO, single dose | Dose- and time-dependent pAKT inhibition (max 80% at 30 mg/kg) | [1][3] | ||

| BT-474 Xenograft | Breast Cancer (HER2+) | Not specified | 80-88% tumor growth inhibition | [1][9] |

| Various CDX, PDX, and GEM models | NSCLC, CRC, PDAC (KRAS mutant) | Monotherapy and in combination with KRAS inhibitors | Robust anti-tumor activity | [5][10] |

Experimental Protocols

Subcutaneous cell-line derived xenograft (CDX), patient-derived xenograft (PDX), or genetically engineered mouse (GEM) model tumors were established in mice. When tumors reached a mean size of approximately 180 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally (po) at the indicated dose levels and schedules. Tumor volumes were measured twice weekly to assess treatment efficacy.[4]

A Western blot-based streptavidin mass shift (SMaSh) assay was used to measure target engagement in tumor tissues. This assay detects the covalent binding of this compound to PI3Kα, resulting in a mass shift of the protein. A single 30 mg/kg dose of this compound was sufficient to achieve complete target engagement in KYSE-410 tumors.[2]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, supporting oral administration.

Quantitative Pharmacokinetic Data

| Species | Parameter | Value | Reference |

| Mouse | Oral Bioavailability (%F) | Good oral bioavailability with dose-proportional increase in plasma levels | [2] |

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.

Metabolic Safety Profile: Absence of Hyperglycemia

A key advantage of this compound over traditional PI3Kα kinase inhibitors is its lack of effect on glucose metabolism.

In Vitro and In Vivo Findings

-

In Vitro: this compound does not affect insulin signaling in differentiated adipocytes.[1][3]

-

In Vivo: Oral glucose tolerance tests (OGTT) in mice have shown that this compound does not induce hyperglycemia or hyperinsulinemia, even at doses three times higher than the maximal efficacious dose in xenograft studies.[1][3][5][10]

Logical Relationship

The diagram below illustrates the logical basis for the metabolic safety of this compound.

Combination Therapy Potential

Preclinical studies have demonstrated that this compound has synergistic or enhanced anti-tumor effects when combined with various standard-of-care therapies.[1][6]

-

HER2-positive Breast Cancer: Combination with trastuzumab showed enhanced activity.[1][8]

-

HR-positive/HER2-negative Breast Cancer: Combination with fulvestrant (a SERD) or palbociclib (a CDK4/6 inhibitor) enhanced anti-tumor effects.[9]

-

KRAS-mutant Cancers: Combination with KRASG12C inhibitors (e.g., BBO-8520) and pan-KRAS inhibitors (e.g., BBO-11818) showed robust activity.[5][9]

-

Colorectal Cancer: Combination with irinotecan showed benefit.[8]

Conclusion

The preclinical data for this compound strongly support its development as a first-in-class RAS:PI3Kα interaction breaker. Its novel mechanism of action provides potent anti-tumor efficacy across a range of genetically diverse tumor models.[6][9] Critically, by selectively inhibiting RAS-driven PI3Kα signaling while preserving insulin-mediated activation, this compound avoids the hyperglycemia and hyperinsulinemia associated with direct PI3Kα kinase inhibitors, offering a potentially wider therapeutic window and a superior safety profile.[1][3][9] These promising preclinical findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[5][8]

References

- 1. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]

- 2. osti.gov [osti.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. docs.publicnow.com [docs.publicnow.com]

- 5. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]

- 6. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bbotx.com [bbotx.com]

- 8. bbotx.com [bbotx.com]

- 9. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. finviz.com [finviz.com]

BBO-10203: A Technical Overview of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between Rat Sarcoma (RAS) GTPases and the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα). By covalently binding to a unique cysteine residue (C242) in the RAS-binding domain (RBD) of PI3Kα, this compound effectively blocks RAS-mediated activation of the PI3Kα pathway, a critical signaling node in many human cancers.[1][2][3] This targeted mechanism of action leads to potent anti-tumor activity across a range of preclinical models harboring mutations in KRAS, PIK3CA, or amplification of HER2.[4][5] A key differentiating feature of this compound is its favorable toxicology profile, most notably the absence of hyperglycemia, a dose-limiting toxicity commonly associated with conventional PI3Kα kinase inhibitors.[2][4][5] This whitepaper provides a comprehensive overview of the pharmacology and toxicology of this compound, detailing its mechanism of action, preclinical efficacy, and safety profile.

Pharmacology

Mechanism of Action

This compound represents a novel therapeutic strategy by modulating the PI3Kα signaling pathway at the level of its activation by RAS, rather than directly inhibiting its catalytic activity.[2] The molecule acts as a "breaker" of the RAS:PI3Kα interaction.[1] It forms a covalent bond with cysteine 242 within the RBD of p110α, which sterically hinders the binding of all RAS isoforms (HRAS, NRAS, and KRAS).[1][3] This specific interaction prevents the conformational changes required for PI3Kα activation by RAS, thereby inhibiting the downstream signaling cascade, including the phosphorylation of AKT (pAKT).[3] Importantly, this compound does not affect the basal kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[5]

References

The Disruption of pAKT Signaling by BBO-10203: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a novel strategy for targeting this pathway. Unlike traditional PI3Kα inhibitors that target the kinase domain, this compound acts as a "RAS:PI3Kα breaker," preventing the interaction between the RAS family of small GTPases and the p110α catalytic subunit of PI3Kα.[1][2][3][4] This paper provides an in-depth technical guide on the core mechanism of this compound, with a specific focus on its inhibitory effect on phosphorylated AKT (pAKT) signaling.

Mechanism of Action: A Covalent Interruption

This compound employs a unique mechanism of action by covalently binding to a specific cysteine residue (Cys242) located in the RAS-binding domain (RBD) of PI3Kα.[2][3][5] This covalent modification sterically hinders the binding of RAS proteins (KRAS, HRAS, and NRAS) to PI3Kα, thereby preventing RAS-mediated activation of PI3Kα.[2][3][6] A significant advantage of this approach is that it does not inhibit the intrinsic kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin signaling.[2][3] Consequently, this compound has been shown in preclinical models to avoid the common side effect of hyperglycemia associated with catalytic PI3Kα inhibitors.[1][5][7]

Quantitative Analysis of pAKT Inhibition

This compound has demonstrated potent inhibition of pAKT signaling across a diverse range of cancer cell lines with varying genetic backgrounds, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[2][3] The inhibitory effects are observed at low nanomolar concentrations, highlighting the compound's high potency.

| Cell Line | Cancer Type | Relevant Genotype | pAKT Inhibition IC50/EC50 | Reference |

| Various HER2-amplified | Breast Cancer | HER2 amplification | < 10 nM (IC50) | [8] |

| BT-474 | Breast Cancer | HER2 amplification, PIK3CA K111N | 1.4 nM (IC50 for target engagement), Mean EC50 of 3.2 nM across 18 breast cancer cell lines | [9] |

| KYSE-410 | Esophageal Cancer | HER2 amplification, KRAS G12C | Dose- and time-dependent inhibition of pAKT in vivo (maximal inhibition at 30 mg/kg) | [10] |

| Multiple KRAS mutant | Various | KRAS mutations | Complete cellular target engagement at low nanomolar concentrations | [11] |

| NCI-H358 | Lung Cancer | KRAS G12C | Partial reduction in pAKT | [8] |

| MCF7 | Breast Cancer | PIK3CA E545K | Partial reduction in pAKT | [8] |

| T47D | Breast Cancer | PIK3CA H1047R | Partial response | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's effect on cellular signaling pathways. Below are representative, standard methodologies for key experiments used to evaluate the impact of this compound on pAKT signaling.

Western Blotting for pAKT

This technique is used to detect and quantify the levels of phosphorylated AKT (Ser473 or Thr308) in cell lysates following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pAKT (e.g., anti-pAKT Ser473) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and pAKT levels are normalized to the loading control.

In Vitro Kinase Assay

While this compound does not directly inhibit PI3Kα kinase activity, this assay is crucial to confirm this characteristic and to compare its mechanism to that of traditional kinase inhibitors.

Protocol:

-

Reagents: Recombinant active PI3Kα, substrate (e.g., PIP2), ATP, and this compound.

-

Reaction Setup: In a microplate, combine the recombinant PI3Kα enzyme with varying concentrations of this compound or a known PI3Kα kinase inhibitor (positive control) and incubate.

-

Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate at 30°C for a specified time.

-

Detection: The product of the reaction (PIP3) can be quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value. For this compound, no significant inhibition of kinase activity is expected.

Cell-Based ELISA for pAKT

This method provides a high-throughput quantitative assessment of pAKT levels in cells.

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound as described for Western blotting.

-

Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based solution.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Antibody Incubation: Incubate the cells with a primary antibody specific for pAKT, followed by an HRP-conjugated secondary antibody.

-

Substrate Addition: Add a colorimetric or fluorometric HRP substrate.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Normalization: Normalize the pAKT signal to the total protein content or cell number in each well.

Conclusion

This compound represents a significant advancement in the targeted therapy of PI3K/AKT pathway-driven cancers. Its novel mechanism of action, which involves the specific disruption of the RAS:PI3Kα interaction, leads to potent and selective inhibition of pAKT signaling in tumor cells.[1][6] The preclinical data strongly support its potential as a therapeutic agent with a favorable safety profile, notably the absence of hyperglycemia.[5][7] The quantitative data and experimental methodologies outlined in this document provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this promising new class of anti-cancer drugs. Further clinical investigation is underway to translate these preclinical findings into patient benefit.[7]

References

- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bbotx.com [bbotx.com]

- 3. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]

- 4. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BridgeBio Oncology Shows this compound Blocks RAS:PI3Kα in Models | BBOT Stock News [stocktitan.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia | October 25, 2025 [investors.bbotx.com]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]

- 11. finviz.com [finviz.com]

BBO-10203: A Novel Covalent Inhibitor of the RAS-PI3Kα Interaction for HER2-Amplified Cancers

A Technical Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of BBO-10203, a first-in-class, orally bioavailable small molecule targeting the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). This compound represents a paradigm shift in cancer therapy by selectively disrupting oncogenic signaling upstream of the kinase domain, offering a promising therapeutic strategy for HER2-amplified and other cancers driven by the PI3K pathway. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Efficacy in HER2-Amplified Cancer Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in HER2-amplified cancer models. The compound has shown significant efficacy both as a monotherapy and in combination with other targeted agents.

In Vitro Activity

This compound potently inhibits the phosphorylation of AKT (pAKT), a key downstream effector of PI3Kα, in HER2-amplified breast cancer cell lines.[6] Notably, in the BT-474 HER2-amplified breast cancer cell line, this compound demonstrated a low single-digit nanomolar IC50 value for the inhibition of basal pAKT levels.[6][7]

| Cell Line | Cancer Type | This compound IC50 (pAKT Inhibition) | Reference |

| BT-474 | HER2-amplified Breast Cancer | ~5 nM | [6][7] |

| KYSE-410 | HER2-amplified Esophageal Cancer | ~5 nM | [6] |

In Vivo Efficacy

In xenograft models of HER2-amplified cancers, orally administered this compound has demonstrated significant tumor growth inhibition.[1] In the BT-474 xenograft model, this compound treatment resulted in 80-88% tumor growth inhibition.[1] Similarly, in the KYSE-410 xenograft model, a daily oral dose of 30 mg/kg led to significant tumor regressions.[6][7]

| Xenograft Model | Cancer Type | This compound Dosage | Tumor Growth Inhibition | Reference |

| BT-474 | HER2-amplified Breast Cancer | Not Specified | 80-88% | [1] |

| KYSE-410 | HER2-amplified Esophageal Cancer | 30 mg/kg (daily, oral) | Significant tumor regressions | [6][7] |

Synergistic Combinations

This compound has shown pronounced synergistic anti-tumor effects when combined with the anti-HER2 antibody, trastuzumab, in HER2-positive breast cancer models.[1][3] This combination has been shown to inhibit cell proliferation at concentrations where each agent alone is ineffective.[3] These findings suggest that dual targeting of the HER2 and RAS-PI3Kα signaling axes can lead to enhanced therapeutic benefit. This compound has also demonstrated enhanced efficacy in combination with CDK4/6 inhibitors and ER antagonists in other breast cancer subtypes.[4][8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the HER2 signaling pathway and the mechanism by which this compound disrupts the RAS-PI3Kα interaction.

Caption: this compound mechanism of action in the HER2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and pAKT Inhibition Assays

Objective: To determine the in vitro potency of this compound in inhibiting cell growth and PI3K pathway signaling.

Protocol:

-

Cell Culture: HER2-amplified breast cancer cells (e.g., BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours for viability, shorter time points for signaling).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

pAKT Western Blot: For signaling analysis, cells are lysed after a short treatment period (e.g., 2-4 hours). Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phospho-AKT (Ser473) and total AKT, followed by incubation with HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of HER2-amplified cancer cells (e.g., BT-474 or KYSE-410) in a suitable matrix (e.g., Matrigel).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Compound Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg). The vehicle control group receives the formulation excipients only.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2). Animal body weights are monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, tumors can be excised for pharmacodynamic analysis, such as measuring pAKT levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating a compound like this compound.

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Development

This compound is currently being evaluated in a Phase 1a/1b clinical trial, The BREAKER-101 Study (NCT06625775), in patients with advanced solid tumors, including HER2-positive breast cancer.[8][9][10] The study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as trastuzumab.[10][11]

Conclusion

This compound is a promising, first-in-class covalent inhibitor of the RAS-PI3Kα interaction with a novel mechanism of action that spares insulin signaling.[1] Its potent anti-tumor activity in preclinical models of HER2-amplified cancer, both as a single agent and in combination with standard-of-care therapies, highlights its potential as a valuable new therapeutic option.[1][3] The ongoing clinical evaluation will be critical in determining the safety and efficacy of this compound in patients with HER2-amplified and other advanced solid tumors.

References

- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. bbotx.com [bbotx.com]

- 4. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types - BioSpace [biospace.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Open-Label Study of this compound in Subjects With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]

The Disruption of RAS-PI3Kα Interaction by BBO-10203: A Technical Overview for Researchers in Oncology Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of BBO-10203, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between RAS and the phosphoinositide 3-kinase alpha (PI3Kα). This compound offers a novel therapeutic strategy for tumors harboring PIK3CA mutations by preventing RAS-mediated activation of PI3Kα without directly inhibiting its kinase activity, thereby mitigating common side effects such as hyperglycemia associated with conventional PI3Kα kinase inhibitors.

Executive Summary

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic drivers in human cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, and survival. This compound represents a paradigm shift in targeting this pathway. It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of p110α, effectively blocking the interaction with all RAS isoforms (KRAS, HRAS, and NRAS).[1][2][3] This mechanism of action has demonstrated potent anti-tumor activity in preclinical models of PIK3CA-mutant and HER2-amplified cancers.[4][5][6]

Mechanism of Action: A Novel "Breaker" of Onco-protein Interaction

Unlike traditional ATP-competitive kinase inhibitors, this compound acts as a "breaker" of the RAS:PI3Kα protein-protein interaction.[7][8] This targeted disruption inhibits the downstream phosphorylation of AKT (pAKT), a key signaling node, specifically in tumor cells where this interaction is critical for pathway activation.[1][5] A significant advantage of this approach is the preservation of insulin-mediated PI3Kα signaling, which does not rely on RAS interaction, thus avoiding the metabolic dysregulation and hyperglycemia commonly observed with PI3Kα kinase inhibitors.[8][9]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. BBOT Announces Poster Presentations at the San Antonio Breast Cancer Symposium (SABCS) | October 30, 2025 [investors.bbotx.com]

- 3. drughunter.com [drughunter.com]

- 4. osti.gov [osti.gov]

- 5. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]

- 6. scitechdaily.com [scitechdaily.com]

- 7. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]

- 8. bbotx.com [bbotx.com]

- 9. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]

BBO-10203: A Targeted Approach to PI3Kα Inhibition Without Inducing Hyperglycemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the phosphoinositide 3-kinase alpha (PI3Kα) pathway, a critical signaling node in many cancers. Unlike conventional PI3Kα kinase inhibitors that are often associated with the dose-limiting toxicity of hyperglycemia, this compound employs a novel mechanism of action that selectively inhibits RAS-mediated PI3Kα activation in tumor cells while sparing the insulin signaling pathway responsible for glucose homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its unique mechanism and its notable lack of hyperglycemic effects. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific underpinnings of this promising therapeutic candidate.

Introduction: The Challenge of Targeting PI3Kα

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it an attractive target for therapeutic intervention.[4] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a key mediator of this pathway and is frequently mutated in a variety of solid tumors.[4]

Conventional PI3Kα inhibitors, such as the FDA-approved alpelisib, target the ATP-binding pocket of the kinase domain, effectively shutting down its catalytic activity.[1] While this approach has shown clinical efficacy, it is hampered by a significant on-target side effect: hyperglycemia.[1][4][5] This occurs because PI3Kα is also a crucial component of the insulin signaling pathway, which regulates glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[4] Global inhibition of PI3Kα, therefore, leads to insulin resistance and elevated blood glucose levels, which can necessitate dose reductions or interruptions, thereby limiting the therapeutic window.[5]

This compound was developed to overcome this limitation by selectively targeting the oncogenic signaling of PI3Kα without affecting its role in normal glucose metabolism.[2][6]

Mechanism of Action of this compound

This compound is not a kinase inhibitor. Instead, it is a "RAS:PI3Kα breaker" that disrupts the protein-protein interaction between RAS GTPases (HRAS, NRAS, and KRAS) and PI3Kα.[1][2][7]

Covalent Binding to the RAS-Binding Domain

This compound is an orally available drug that covalently and specifically binds to Cysteine 242 (C242) within the RAS-binding domain (RBD) of p110α, the catalytic subunit of PI3Kα.[2][3][7] This cysteine residue is unique to the alpha isoform, contributing to the selectivity of this compound.[3] By binding to the RBD, this compound sterically hinders the docking of RAS proteins, thereby preventing the RAS-mediated activation of PI3Kα.[1][7]

Preserving Insulin Signaling